3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
CAS No.: 746615-81-6
Cat. No.: VC16813623
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 746615-81-6 |
|---|---|
| Molecular Formula | C14H12FNO2 |
| Molecular Weight | 245.25 g/mol |
| IUPAC Name | 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18) |
| Standard InChI Key | NSAGVXBXWSXXJY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzamide core substituted with a fluorine atom at the meta-position of the benzene ring and a hydroxy group at the ortho-position of the aniline moiety, accompanied by a methyl group at the para-position (Figure 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Molecular Characteristics
-
IUPAC Name: 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
-
Canonical SMILES:
-
InChIKey: NSAGVXBXWSXXJY-UHFFFAOYSA-N
The presence of the fluorine atom enhances metabolic stability and membrane permeability, while the hydroxy group facilitates hydrogen bonding with biological targets .
Table 1: Physicochemical Properties of 3-Fluoro-N-(2-Hydroxy-4-Methylphenyl)Benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.25 g/mol |
| CAS Number | 746615-81-6 |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via a condensation reaction between 3-fluorobenzoyl chloride and 2-hydroxy-4-methylaniline in the presence of a base such as triethylamine (Scheme 1). Recent advancements in amide bond formation, such as using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and -diisopropylethylamine (DIPEA), have improved yields (71–90%) for analogous benzamides .
Scheme 1: Synthesis of 3-Fluoro-N-(2-Hydroxy-4-Methylphenyl)Benzamide
-
Reagents: 3-Fluorobenzoyl chloride, 2-hydroxy-4-methylaniline, base (e.g., EtN).
-
Conditions: Room temperature, inert solvent (e.g., THF or DMF).
-
Mechanism: Nucleophilic acyl substitution followed by deprotonation.
Structural Modifications
Key studies on meta-amido bromophenol derivatives reveal that substituents at the para-position critically influence bioactivity. For instance, bromine substitution enhances antitubercular activity compared to chlorine or fluorine . Similarly, methylation of the hydroxy group abolishes activity, underscoring its role in target binding .
Biological Activities and Mechanisms
Antitubercular Activity
Although direct data on 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide are lacking, structurally related meta-amido bromophenols exhibit potent activity against Mycobacterium tuberculosis H37Ra (MIC = 5 µg/mL) . The hydroxy and halogen substituents are essential for disrupting mycobacterial cell wall synthesis or enzymatic pathways.
Table 2: Antitubercular Activity of Structural Analogs
| Compound | R | R | MIC (µg/mL) |
|---|---|---|---|
| 3 | –OH | Br | 5 |
| 4c | –OH | Cl | 12.5 |
| 4d | –OH | F | 50 |
| INH | – | – | 0.1 |
INH: Isoniazid (first-line antitubercular drug).
Pharmacological Applications and Challenges
Therapeutic Prospects
-
Tuberculosis: The compound’s structural similarity to active bromophenols suggests potential against multidrug-resistant Mtb strains .
-
Oncology: Fluorinated benzamides may interfere with histone deacetylase (HDAC) or kinase signaling pathways.
Metabolic Stability and Toxicity
Future Research Directions
-
Activity Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.
-
Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro) to enhance potency.
-
Mechanistic Studies: Elucidating targets via proteomic or crystallographic approaches.
-
Formulation Development: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume